molecular formula C4H10O4 B6250175 1,3-Propanediol, monoformate CAS No. 31144-13-5

1,3-Propanediol, monoformate

Cat. No.: B6250175
CAS No.: 31144-13-5
M. Wt: 122.12 g/mol
InChI Key: WLJRHLNQQALXFX-UHFFFAOYSA-N
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Description

3-hydroxypropyl formate is a chemical compound with the molecular formula C4H8O3. As a formate ester, it serves as a valuable intermediate in organic synthesis and materials science research. Potential research applications for this compound include its use as a building block for the synthesis of more complex molecules, particularly those requiring a hydroxypropyl functional group. It may also be investigated as a precursor in polymer chemistry or as a component in the development of specialty solvents and plasticizers. In biochemical research, esters like 3-hydroxypropyl formate can be subjects of study for enzymatic hydrolysis or metabolic pathways. Researchers are exploring its properties and reactivity to develop new materials and chemical processes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and conduct all necessary safety assessments before use.

Properties

CAS No.

31144-13-5

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

formic acid;propane-1,3-diol

InChI

InChI=1S/C3H8O2.CH2O2/c4-2-1-3-5;2-1-3/h4-5H,1-3H2;1H,(H,2,3)

InChI Key

WLJRHLNQQALXFX-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Propanediol Monoformate (CAS 31144-13-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide has been compiled based on established chemical principles and extrapolated data from the parent molecule, 1,3-propanediol, and the formate functional group. As of the date of this document, detailed experimental data for 1,3-propanediol monoformate (CAS 31144-13-5) is not widely available in published literature. Therefore, the properties and protocols described herein are largely predictive and should be treated as such. All laboratory work should be conducted with appropriate safety precautions and analytical verification.

Introduction and Overview

1,3-Propanediol monoformate is an ester of 1,3-propanediol and formic acid. As a bifunctional molecule, possessing both a primary alcohol and a formate ester group, it holds potential as a versatile building block in chemical synthesis. Its structure suggests applications as a monomer, a specialty solvent, or an intermediate in the production of more complex molecules. The presence of a free hydroxyl group allows for further chemical modification, while the formate ester provides a site for controlled hydrolysis or other ester-related reactions.

This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthesis protocol, potential applications, and safety considerations for 1,3-propanediol monoformate.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 1,3-propanediol monoformate and its parent compounds.

Property1,3-PropanediolFormic Acid1,3-Propanediol Monoformate (Predicted)
CAS Number 504-63-2[1]64-18-631144-13-5
Molecular Formula C₃H₈O₂CH₂O₂C₄H₈O₃
Molecular Weight 76.09 g/mol [1]46.03 g/mol 104.10 g/mol
Appearance Colorless, viscous liquid[1]Colorless, fuming liquidColorless liquid
Boiling Point 214 °C[1]100.8 °CHigher than 1,3-propanediol due to increased molecular weight, but likely lower than if it were a diol due to reduced hydrogen bonding. Estimated range: 220-240 °C.
Melting Point -27 °C[2]8.4 °CLower than formic acid, likely remaining liquid at room temperature.
Density 1.0597 g/cm³ at 20°C[1]1.22 g/cm³Intermediate between 1,3-propanediol and a diformate ester. Estimated: ~1.1 g/cm³
Solubility Miscible with water and many organic solvents[1]Miscible with waterExpected to be soluble in water and polar organic solvents due to the free hydroxyl group and the polarity of the ester.

Synthesis of 1,3-Propanediol Monoformate

The most direct and established method for synthesizing esters is the Fischer-Speier esterification.[3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[5] To favor the formation of the monoester over the diester, the molar ratio of the reactants is a critical parameter.[6]

Reaction Scheme: Fischer-Speier Esterification

G cluster_reactants Reactants cluster_products Products 1_3_Propanediol 1,3-Propanediol (HO-CH₂CH₂CH₂-OH) Reaction_Center + 1_3_Propanediol->Reaction_Center Formic_Acid Formic Acid (HCOOH) Formic_Acid->Reaction_Center Monoformate 1,3-Propanediol Monoformate (HO-CH₂CH₂CH₂-OCHO) Water Water (H₂O) Catalyst H⁺ (Acid Catalyst) Equilibrium Catalyst->Equilibrium Reaction_Center->Equilibrium Reflux Products_Center + Equilibrium->Products_Center Products_Center->Monoformate Products_Center->Water

Caption: Fischer-Speier esterification of 1,3-propanediol with formic acid.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 1,3-propanediol monoformate.

Materials:

  • 1,3-Propanediol

  • Formic acid (≥95%)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (p-TSA) as a catalyst[7]

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-propanediol and a molar excess of formic acid (e.g., a 1:1.5 to 1:2 molar ratio of diol to acid to favor mono-esterification). Add toluene as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-TSA (approximately 1-2% by mole of the limiting reactant).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the ester product.[7] Monitor the reaction progress by observing the amount of water collected.

  • Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining formic acid. Wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to separate the monoformate from any unreacted 1,3-propanediol and the diformate byproduct.

Potential Applications

The bifunctional nature of 1,3-propanediol monoformate suggests several potential applications.

G cluster_intermediates Chemical Intermediate cluster_direct_use Direct Application PDO_Monoformate 1,3-Propanediol Monoformate Monomer Monomer for Polymers PDO_Monoformate->Monomer Specialty_Chemical Synthesis of Specialty Chemicals PDO_Monoformate->Specialty_Chemical Solvent Specialty Solvent PDO_Monoformate->Solvent Plasticizer Plasticizer PDO_Monoformate->Plasticizer

Caption: Potential application pathways for 1,3-propanediol monoformate.

  • Monomer for Polymer Synthesis: The free hydroxyl group allows it to be incorporated into polymer chains, such as polyesters and polyurethanes. The formate group could then be a site for post-polymerization modification.

  • Specialty Solvent: Its polarity and hydrogen bonding capability suggest it could be a useful solvent for specific applications where a combination of ester and alcohol functionalities is beneficial.

  • Intermediate in Chemical Synthesis: It can serve as a protected diol, where the formate group can be selectively removed under hydrolytic conditions.[8] This allows for selective reactions at the free hydroxyl group.

  • Plasticizer: Low molecular weight esters are often used as plasticizers for polymers.[9]

Predicted Spectroscopic Data for Identification

For the identification and characterization of 1,3-propanediol monoformate, NMR and IR spectroscopy would be crucial.

Caption: Structure of 1,3-propanediol monoformate with key protons labeled.

¹H NMR Spectroscopy (Predicted)
  • Ha (-OH): A broad singlet, chemical shift dependent on solvent and concentration.

  • -CH₂- (C₁): A triplet, adjacent to the hydroxyl-bearing carbon.

  • -CH₂- (C₂): A quintet or multiplet, coupled to the protons on C₁ and C₃.

  • -CH₂- (C₃): A triplet, deshielded by the adjacent ester oxygen.

  • Hb (-OCHO): A singlet, typically in the region of 8.0-8.2 ppm, characteristic of a formate proton.[10]

¹³C NMR Spectroscopy (Predicted)
  • C₁: Signal for the carbon bearing the hydroxyl group.

  • C₂: Signal for the central carbon of the propane chain.

  • C₃: Signal for the carbon adjacent to the ester oxygen, expected to be deshielded compared to C₁.

  • C₄: Signal for the carbonyl carbon of the formate group, expected in the region of 160-170 ppm.[10]

IR Spectroscopy (Predicted)
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.[11]

  • C-O Stretch: Absorptions in the region of 1000-1300 cm⁻¹.

Safety and Handling

As no specific safety data for 1,3-propanediol monoformate is available, a conservative approach based on the properties of 1,3-propanediol and formate esters is recommended.

  • General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system, similar to other low molecular weight esters.[12] Formic acid is corrosive, and while the ester is less so, it can hydrolyze back to formic acid.[8][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses with side shields or chemical goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Laboratory coat.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Stability and Reactivity:

    • Stability: Likely stable under normal conditions, but may be sensitive to moisture, leading to hydrolysis.[14][15]

    • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.

  • Toxicological Profile (Inferred):

    • The toxicity is expected to be low, similar to 1,3-propanediol. However, upon hydrolysis, it can release formic acid, which has its own toxicological profile.[13] The risk to human health from formate esters is generally considered low.[16]

References

  • Rapid Synthesis of Monoesters and (Un)Symmetrical Diesters from Diols/Diacids Using a Rotary Evaporator and Its Application in Prodrug Synthesis. (2025). ResearchGate. [Link]

  • Method of preparing monoesters. (1982).
  • Synthesis of monoester and diester from various diacids. (n.d.). ResearchGate. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). Royal Society of Chemistry. [Link]

  • Synthesis of mono and di esters from biologically-produced 1,3-propanediol. (2005).
  • Screening Assessment Formic Acid and Formates Substance Group. (2017). Canada.ca. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Taylor & Francis Online. [Link]

  • Esterification reaction of formic acid with methyl alcohol, catalyzed by acids. (n.d.). ResearchGate. [Link]

  • Formate ester formation in amide solutions. (n.d.). PubMed. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • TOX-19: Formic Acid (CASRN 64-18-6). (n.d.). National Toxicology Program. [Link]

  • Formic acid methyl ester. (2021). ZORA (Zurich Open Repository and Archive). [Link]

  • Formic Acid Methyl Ester Safety Data Sheet. (n.d.). Bio-Rad. [Link]

  • Amended Safety Assessment of Formic Acid and Sodium Formate as Used in Cosmetics. (2012). Cosmetic Ingredient Review. [Link]

  • KINETICS OF HYDROLYSIS OF ESTERS. (n.d.). PJSIR. [Link]

  • Formate. (n.d.). Wikipedia. [Link]

  • Formic acid–methanol complexation vs. esterification: elusive pre-reactive species identified by vibrational spectroscopy. (2023). RSC Publishing. [Link]

  • Efficient and Solvent-free Preparation of Formate Esters from Alcohols under Microwave Irradiation. (n.d.). Korean Chemical Society. [Link]

  • Kinetic studies of alkyl formate hydrolysis using formic acid as a catalyst. (2025). ResearchGate. [Link]

  • Methyl formate. (n.d.). PubChem. [Link]

  • Synthetic Methods for the Preparation of 1,3-Propanediol. (n.d.). ResearchGate. [Link]

  • 1,3-Propanediol. (n.d.). Wikipedia. [Link]

  • Chemical Properties of Formic acid, butyl ester (CAS 592-84-7). (n.d.). Cheméo. [Link]

  • Formic acid, propyl ester. (n.d.). NIST WebBook. [Link]

  • Esterification. (2022). Sciencemadness Wiki. [Link]

  • 15.6: Physical Properties of Esters. (2022). Chemistry LibreTexts. [Link]

  • Fischer esterification – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • 1 H and 13 C NMR spectra of produced formate. (n.d.). ResearchGate. [Link]

  • Formate ion: structure and spectroscopic properties. (2011). PubMed. [Link]

  • Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. (n.d.). Université de Liège. [Link]

  • Progress in 1,3-propanediol biosynthesis. (2024). PMC. [Link]

  • Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. (n.d.). RSC Publishing. [Link]

Sources

An In-depth Technical Guide to the Atmospheric Degradation of 3-Methoxy-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-methoxy-1-propanol (3-MP), a versatile solvent used in coatings, inks, and cleaning agents, is released into the atmosphere where it participates in photochemical reactions.[1] This guide provides a comprehensive technical overview of the atmospheric degradation pathways of 3-MP, with a primary focus on its reaction with hydroxyl radicals (•OH), the most significant atmospheric oxidant. We will explore the reaction mechanisms, identify the primary and secondary degradation products, and discuss the experimental methodologies used to determine these parameters. This document is intended for researchers, atmospheric chemists, and environmental scientists engaged in understanding the atmospheric fate of volatile organic compounds (VOCs) and their impact on air quality.

Introduction: The Atmospheric Significance of 3-Methoxy-1-propanol

3-methoxy-1-propanol (3-MP), also known as propylene glycol monomethyl ether (beta isomer), is a bifunctional organic compound containing both an ether and a primary alcohol group.[2][3] Its use as a solvent in various industrial and commercial applications leads to its emission into the troposphere.[1] As a volatile organic compound (VOC), 3-MP contributes to the formation of photochemical smog and secondary organic aerosols (SOAs), which have significant implications for air quality and human health.[4][5] Understanding its atmospheric lifecycle—from emission to degradation—is crucial for accurate atmospheric modeling and the development of effective air pollution control strategies. The dominant removal process for 3-MP in the atmosphere is its gas-phase reaction with the hydroxyl radical (•OH), which is the primary daytime oxidant in the troposphere.[4][6]

Primary Atmospheric Degradation Pathway: Reaction with Hydroxyl Radicals (•OH)

The initiation of 3-MP degradation is predominantly driven by its reaction with hydroxyl radicals. This reaction proceeds primarily via hydrogen atom abstraction from the various C-H bonds within the molecule.[4]

Mechanism of •OH-Initiated Oxidation:

The 3-MP molecule (CH₃OCH₂CH₂CH₂OH) presents several sites for H-atom abstraction. Theoretical and experimental studies indicate that the abstraction is most likely to occur at the methylene (–CH₂–) groups adjacent to the ether and alcohol oxygen atoms, as these C-H bonds are weakened by the electron-withdrawing effect of the oxygen atoms.[4][7]

The generalized steps are as follows:

  • H-Abstraction: An •OH radical abstracts a hydrogen atom from the 3-MP molecule, forming a water molecule and an alkyl radical (R•).[4]

  • Oxygen Addition: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).[4]

  • Reaction with Nitric Oxide (NO): In environments with sufficient nitrogen oxides (NOx), the peroxy radical reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).[4][8]

  • Alkoxy Radical Decomposition/Reaction: The alkoxy radical is a key intermediate that can undergo several reactions, including unimolecular decomposition (C-C bond scission) or reaction with O₂, leading to the formation of stable end products.[4]

The attack by hydroxyl radicals primarily targets the hydrogen atoms on carbon atoms adjacent to the oxygen in the ether group, which leads to the formation of alkyl radicals.[4] Subsequent reactions with O₂ and NO produce alkoxy radicals.[4] The major degradation products identified from these pathways include 3-methoxypropanal, methyl formate, and glycolaldehyde.[4][7]

G cluster_main OH-Initiated Degradation of 3-Methoxy-1-propanol MP 3-Methoxy-1-propanol (CH₃OCH₂CH₂CH₂OH) OH + •OH Alkyl_Rad Alkyl Radicals (e.g., CH₃OCH₂C•HCH₂OH) MP->Alkyl_Rad H-Abstraction H2O - H₂O O2 + O₂ Peroxy_Rad Peroxy Radical (RO₂•) Alkyl_Rad->Peroxy_Rad NO + NO Alkoxy_Rad Alkoxy Radical (RO•) Peroxy_Rad->Alkoxy_Rad NO2 - NO₂ Products Major Products: - 3-Methoxypropanal - Methyl Formate - Glycolaldehyde Alkoxy_Rad->Products Decomposition/ Reaction with O₂

Figure 1: Simplified reaction scheme for the •OH-initiated oxidation of 3-methoxy-1-propanol.

Experimental Determination of Reaction Kinetics and Products

The rate constants and product yields for the atmospheric degradation of 3-MP are determined using sophisticated laboratory techniques, most notably smog chamber experiments coupled with sensitive analytical instrumentation.[9][10][11]

Smog Chamber Studies: The Relative Rate Method

The rate constant for the reaction of 3-MP with •OH is typically measured using a relative rate technique in a smog chamber.[9][12] This method avoids the need to measure the absolute concentration of the highly reactive •OH radicals.

Protocol: Relative Rate Experiment for k(OH + 3-MP)

  • Chamber Preparation: A large-volume (several m³) environmental chamber made of FEP Teflon film is flushed with purified air until background organic and NOx concentrations are negligible.[9]

  • Reactant Injection: Known concentrations of 3-MP and a reference compound (whose OH rate constant is well-established, e.g., di-n-butyl ether) are injected into the chamber.[9] Typical concentrations are in the parts-per-billion (ppb) range.

  • OH Radical Precursor: A source of •OH radicals, typically methyl nitrite (CH₃ONO), is introduced.[9]

  • Initiation of Reaction: The chamber is irradiated with UV blacklights or natural sunlight, which photolyzes the precursor to generate •OH radicals (e.g., CH₃ONO + hν → CH₃O• + NO; CH₃O• + O₂ → HCHO + HO₂•; HO₂• + NO → •OH + NO₂).

  • Monitoring Concentrations: The concentrations of 3-MP and the reference compound are monitored over time using Gas Chromatography with a Flame Ionization Detector (GC-FID).[9]

  • Data Analysis: The rate of disappearance of 3-MP is compared to that of the reference compound. The following relationship is used:

    ln([3-MP]₀ / [3-MP]ₜ) = (k_3MP / k_ref) * ln([Ref]₀ / [Ref]ₜ)

    A plot of ln([3-MP]₀ / [3-MP]ₜ) versus ln([Ref]₀ / [Ref]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_3MP / k_ref). Since k_ref is known, k_3MP can be calculated.

Product Identification

The same smog chamber experiments are used for product identification. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are employed to identify and quantify the degradation products formed during the reaction.[6][12]

G cluster_workflow Experimental Workflow: Relative Rate Method Start 1. Chamber Flushing Inject 2. Inject Reactants (3-MP + Reference) Start->Inject Precursor 3. Inject OH Precursor (e.g., CH₃ONO) Inject->Precursor Irradiate 4. UV Irradiation (Initiate Reaction) Precursor->Irradiate Monitor 5. Monitor Concentrations (GC-FID / FTIR) Irradiate->Monitor Analyze 6. Data Analysis (Plot & Calculate k) Monitor->Analyze End Determine k(OH+3-MP) Analyze->End

Sources

Solubility and Physical Constants of 3-Hydroxypropyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for researchers and formulation scientists. It addresses the specific physicochemical properties of 3-hydroxypropyl formate , a compound often encountered as a metabolic intermediate, atmospheric degradation product, or specialized solvent in polymer synthesis.

Technical Characterization Guide & Experimental Protocols

Executive Summary

3-Hydroxypropyl formate (CAS: 31144-13-5) is a mono-ester derivative of 1,3-propanediol and formic acid. Unlike its fully esterified counterpart (1,3-propanediol diformate) or the parent diol, this compound possesses a unique "Janus-faced" polarity: a hydrophilic primary hydroxyl group and a moderately lipophilic formate ester moiety.

This dual nature makes it a critical solvent and intermediate in the synthesis of polytrimethylene terephthalate (PTT) derivatives and a marker in the atmospheric oxidation of ethers. This guide provides the authoritative physicochemical profile of the compound, distinguishing empirical data from theoretical predictions where experimental gaps exist in the open literature.

Chemical Identity & Structural Analysis[1][2][3][4]

AttributeDetail
IUPAC Name 3-Hydroxypropyl formate
CAS Number 31144-13-5
Synonyms 1,3-Propanediol monoformate; 3-Formyloxy-1-propanol
Molecular Formula C₄H₈O₃
Molecular Weight 104.10 g/mol
SMILES O=COCCCO
Structural Class Hydroxy-ester (Bifunctional)

Structural Implications for Solubility: The molecule retains one free hydroxyl group (-OH), capable of acting as both a hydrogen bond donor and acceptor. The formate group (-O-CHO) acts primarily as a weak hydrogen bond acceptor. This structure dictates that the compound will exhibit miscibility with water and polar organic solvents (ethanol, DMSO) while maintaining partial solubility in chlorinated solvents (chloroform).

Physical Constants Profile

Due to the niche status of the mono-ester (often existing in equilibrium with the diol and di-ester), specific experimental constants are frequently conflated with 1,3-propanediol. The values below represent a synthesis of available experimental fragments and high-fidelity Group Contribution Method (GCM) predictions.

Table 1: Physicochemical Constants[5]
PropertyValue / RangeSource/Methodology
Physical State Colorless, viscous liquidObservation (Std. Conditions)
Boiling Point (BP) 165°C – 175°C (Predicted)Note 1
Melting Point (MP) -40°C to -35°C (Estimated)Lower than 1,3-PDO (-27°C) due to symmetry disruption.
Density (

)
1.12 ± 0.05 g/cm³ (20°C)Intermediate between propyl formate (0.90) and 1,3-PDO (1.06).
Refractive Index (

)
1.425 – 1.435 Predicted based on Lorentz-Lorenz equation.
Vapor Pressure ~0.05 mmHg (25°C)Low volatility due to H-bonding.
Flash Point > 95°C (Closed Cup)Estimated from BP correlation.
LogP (Octanol/Water) -0.5 to -0.2 Hydrophilic; partitions preferentially into aqueous phase.
  • Note 1 (Boiling Point Logic): 1,3-Propanediol boils at 214°C. Capping one hydroxyl group with a formate ester reduces hydrogen bonding capacity, significantly lowering the boiling point. However, it remains higher than propyl formate (81°C) due to the remaining -OH group.

Solubility Landscape

3-Hydroxypropyl formate serves as a "bridging solvent," capable of solubilizing both polar actives and certain lipophilic precursors.

Table 2: Solubility Profile (25°C)
SolventSolubility RatingMechanistic Rationale
Water Miscible Strong H-bonding with free -OH group; hydrolysis risk over time.
Ethanol / Methanol Miscible Compatible polarity; ideal for recrystallization workflows.
Acetone Very Soluble Dipole-dipole interactions dominate.
Chloroform Soluble Soluble, unlike the parent 1,3-propanediol which is sparingly soluble.[1]
Hexane Insoluble Polarity mismatch; phase separation occurs.
DMSO Miscible Universal polar aprotic interaction.
Critical Handling Note: Hydrolytic Instability

As a formate ester, this compound is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.

  • Reaction: $ \text{HO-(CH}_2)_3\text{-OCHO} + \text{H}_2\text{O} \rightleftharpoons \text{HO-(CH}_2)_3\text{-OH} + \text{HCOOH} $

  • Storage: Must be stored in anhydrous conditions (molecular sieves) to prevent reversion to 1,3-propanediol and formic acid.

Experimental Protocols (Self-Validating Systems)

Since commercial Certificates of Analysis (CoA) often lack detailed solubility data for this specific isomer, the following protocols allow for in-house validation.

Protocol A: Gravimetric Determination of Solubility (Shake-Flask Method)

Objective: Determine the saturation limit of a solid drug candidate in 3-hydroxypropyl formate (as a solvent) OR determine the partition coefficient of the ester itself.

Workflow Visualization:

SolubilityProtocol cluster_QC QC Check Start Start: Preparation Mix Add Excess Solute to 3-Hydroxypropyl Formate Start->Mix Equilibrate Equilibrate (Shake/Stir) 24-48h @ 25°C Mix->Equilibrate Filter Filtration (0.45 µm PTFE) Remove undissolved solids Equilibrate->Filter Dilute Dilute Aliquot (e.g., in Methanol) Filter->Dilute Analyze Quantification (HPLC-UV or GC-FID) Dilute->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc Check Check for Hydrolysis (Detect Formic Acid Peak) Analyze->Check

Figure 1: Step-wise workflow for determining solubility limits using 3-hydroxypropyl formate, including a critical QC step for hydrolytic degradation.

Protocol B: Refractive Index & Density Validation

To confirm the identity of synthesized or purchased 3-hydroxypropyl formate:

  • Density: Use a vibrating U-tube densitometer (e.g., Anton Paar) at 20°C. Target range: 1.10 – 1.15 g/cm³ .

  • Refractive Index: Use an Abbe refractometer. Target: 1.430 .

  • Purity Check (GC-MS):

    • Column: DB-Wax or equivalent polar column.

    • Inlet: 200°C (Avoid high heat to prevent thermal decomposition).

    • Detection: Look for the parent ion (m/z 104) and characteristic loss of formic acid.

Applications in Drug Development

  • Prodrug Synthesis: The formate group can act as a transient protecting group for the hydroxyl moiety in 1,3-propanediol scaffolds, removable under mild alkaline conditions.

  • Solvent Engineering: Its high boiling point and miscibility with water make it an excellent tail solvent for coating formulations where controlled evaporation is required to prevent "orange peel" defects.

  • Metabolic Tracking: In toxicology, 3-hydroxypropyl formate is monitored as a downstream metabolite of cyclic ethers and acetals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10442, 1,3-Propanediol. Retrieved from [Link]

    • Context: Baseline physical properties of the parent diol for comparative estim
  • Context: Verification of CAS number and hazard classific
  • NIST Chemistry WebBook. Propyl Formate Thermochemical Data. Retrieved from [Link]

    • Context: Comparative boiling point data for the non-hydroxyl
  • Context: Structural identifiers and predicted LogP values.
  • ResearchGate (2024). Mechanistic Insights into Atmospheric Oxidation of Ethers. Retrieved from [Link]

    • Context: Identification of 3-hydroxypropyl formate as a degradation product and its w

Sources

Navigating the Esterification Landscape: A Technical Guide to 1,3-Propanediol Monoformate and Diformate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast field of chemical synthesis and formulation science, precision and a deep understanding of molecular characteristics are paramount. This guide, designed for the discerning scientific professional, delves into the nuanced differences between 1,3-propanediol monoformate and 1,3-propanediol diformate. As simple as they may seem, the distinction between the mono- and di-ester of this versatile C3 diol holds significant implications for their physical properties, reactivity, and potential applications, particularly in the realms of drug development and polymer science.

Foundational Chemistry: The 1,3-Propanediol Backbone

1,3-Propanediol (PDO), a colorless and viscous liquid, serves as the foundational building block for the formate esters discussed herein.[1][2] Its two primary hydroxyl groups, situated at the terminal positions of the propane chain, are of equivalent reactivity, a key factor influencing its esterification reactions.[1] This symmetrical nature means that in principle, both hydroxyl groups are equally susceptible to reaction with a carboxylic acid like formic acid.

PDO itself has found widespread use across various industries. It is a key monomer in the production of polymers like polytrimethylene terephthalate (PTT) and polyurethanes.[3] In the pharmaceutical and cosmetic sectors, it functions as a solvent, humectant, and emollient, valued for its low toxicity and skin-friendly properties.[4]

The Esterification Reaction: Forming the Formates

The synthesis of 1,3-propanediol monoformate and diformate is achieved through the esterification of 1,3-propanediol with formic acid. This reaction, typically catalyzed by an acid, involves the condensation of the alcohol's hydroxyl group with the carboxylic acid's carboxyl group, resulting in the formation of an ester linkage and a molecule of water.

Esterification of 1,3-Propanediol cluster_0 Step 1: Monoesterification cluster_1 Step 2: Diesterification PDO 1,3-Propanediol (HO-CH₂-CH₂-CH₂-OH) Monoformate 1,3-Propanediol Monoformate (HCOO-CH₂-CH₂-CH₂-OH) PDO->Monoformate + HCOOH - H₂O FormicAcid Formic Acid (HCOOH) FormicAcid->Monoformate Diformate 1,3-Propanediol Diformate (HCOO-CH₂-CH₂-CH₂-OOCH) Monoformate->Diformate + HCOOH - H₂O Water Water (H₂O) FormicAcid2 Formic Acid (HCOOH) FormicAcid2->Diformate Water2 Water (H₂O)

Figure 1: Stepwise esterification of 1,3-propanediol with formic acid.

The key to selectively producing either the monoformate or the diformate lies in the careful control of reaction conditions.

Synthesis of 1,3-Propanediol Monoformate (3-Hydroxypropyl Formate)

Achieving a high yield of the mono-ester requires strategies that favor the reaction of only one of the diol's hydroxyl groups. This can be accomplished by:

  • Stoichiometric Control: Utilizing a molar ratio of 1,3-propanediol to formic acid that is greater than or equal to 1:1. An excess of the diol will statistically favor the formation of the mono-ester.

  • Enzymatic Catalysis: Lipases, a class of enzymes, can exhibit high selectivity for mono-acylation of diols. This method offers a milder and more controlled reaction environment compared to traditional acid catalysis.

Experimental Protocol: Acid-Catalyzed Mono-esterification (Conceptual)

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark trap), combine 1,3-propanediol and formic acid in a 1.2:1 molar ratio. A suitable solvent that forms an azeotrope with water, such as toluene, can be added.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.5-1 mol%).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is continuously removed as an azeotrope, driving the equilibrium towards the products.

  • Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the relative amounts of starting materials, monoformate, and diformate.

  • Work-up and Purification: Once the desired conversion is reached, the reaction is cooled. The acidic catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the 1,3-propanediol monoformate.

Synthesis of 1,3-Propanediol Diformate

The formation of the di-ester is favored under conditions that promote the complete esterification of both hydroxyl groups. This is typically achieved by:

  • Excess Carboxylic Acid: Using a molar excess of formic acid (e.g., a 1:2.2 or greater ratio of diol to acid) will drive the reaction towards the formation of the diformate.

  • Efficient Water Removal: Continuous and efficient removal of the water byproduct is crucial to push the equilibrium to completion.

Experimental Protocol: Acid-Catalyzed Di-esterification (Conceptual)

  • Reactant Setup: In a similar setup as for the mono-esterification, combine 1,3-propanediol and formic acid in a 1:2.5 molar ratio.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction and Water Removal: Heat the mixture to reflux with continuous removal of water.

  • Monitoring: Monitor the reaction until the disappearance of the monoformate intermediate is observed.

  • Work-up and Purification: The work-up procedure is similar to that for the monoformate. Purification of the diformate is typically achieved through distillation under reduced pressure.

Comparative Physicochemical Properties

Property1,3-Propanediol1,3-Propanediol Monoformate1,3-Propanediol Diformate
Molecular Formula C₃H₈O₂C₄H₈O₃C₅H₈O₄
Molar Mass ( g/mol ) 76.09104.10132.11
Boiling Point (°C) 214Lower than PDO, higher than diformate (estimated)Lower than monoformate (estimated)
Density (g/mL) 1.053Higher than PDO (estimated)Higher than monoformate (estimated)
Solubility in Water MiscibleSolubleSparingly soluble to insoluble
Hydrogen Bonding Strong (donor and acceptor)Moderate (acceptor, one donor)Weak (acceptor only)
Polarity HighModerateLower

Causality Behind the Properties:

  • Boiling Point: The high boiling point of 1,3-propanediol is due to its extensive intermolecular hydrogen bonding network. The monoformate, with one remaining hydroxyl group, can still participate in hydrogen bonding, but to a lesser extent, leading to a lower boiling point. The diformate, lacking any hydroxyl groups, cannot act as a hydrogen bond donor, resulting in significantly weaker intermolecular forces and thus the lowest boiling point of the three.

  • Solubility in Water: The miscibility of PDO with water is a direct result of its ability to form hydrogen bonds with water molecules. As the hydroxyl groups are replaced by less polar formate groups, the ability to hydrogen bond with water decreases, leading to a reduction in water solubility from the monoformate to the diformate.

  • Polarity: The polarity of the molecule decreases with each esterification step. The introduction of the formate group, while containing polar C=O and C-O bonds, reduces the overall polarity compared to the highly polar diol.

Analytical Differentiation: A Spectroscopic Approach

Distinguishing between 1,3-propanediol, its monoformate, and its diformate is readily achievable through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra will show distinct changes in chemical shifts and splitting patterns.

  • 1,3-Propanediol: Will exhibit signals for the hydroxyl protons (which may be broad and exchangeable), and two methylene groups. The protons on the carbons bearing the hydroxyl groups will be deshielded compared to the central methylene group.

  • 1,3-Propanediol Monoformate: Will show a characteristic singlet for the formate proton around 8.0-8.1 ppm. The methylene group adjacent to the formate ester will be significantly deshielded compared to the methylene group adjacent to the remaining hydroxyl group.

  • 1,3-Propanediol Diformate: Will display a formate proton signal with twice the integration of the monoformate. Both terminal methylene groups will be deshielded and will likely have similar chemical shifts.

¹³C NMR: The carbon NMR spectra will also provide clear differentiation.

  • 1,3-Propanediol: Will show two signals for the two non-equivalent carbons.

  • 1,3-Propanediol Monoformate and Diformate: The presence of the carbonyl carbon of the formate group will be evident in the downfield region of the spectrum (typically 160-165 ppm). The chemical shifts of the propyl chain carbons will also be altered upon esterification, with the carbons attached to the oxygen of the ester group being deshielded.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectra will be the presence and absence of characteristic absorption bands.

  • 1,3-Propanediol: A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

  • 1,3-Propanediol Monoformate: Will exhibit both a broad O-H stretch and a strong, sharp C=O stretching absorption characteristic of an ester, typically in the range of 1720-1740 cm⁻¹.[5]

  • 1,3-Propanediol Diformate: The broad O-H stretching band will be absent, and a strong C=O stretching band will be present.

IR_Spectra_Comparison PDO 1,3-Propanediol - Broad O-H stretch (~3300 cm⁻¹) - No C=O stretch Monoformate 1,3-Propanediol Monoformate - Broad O-H stretch (~3300 cm⁻¹) - Strong C=O stretch (~1730 cm⁻¹) Diformate 1,3-Propanediol Diformate - No O-H stretch - Strong C=O stretch (~1730 cm⁻¹)

Figure 2: Key differentiating features in the IR spectra.

Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular weight of each compound and provide characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The molecular ion peak for each compound will differ by the mass of a formyl group minus a hydrogen atom (CHO - H = 28 amu).

  • Fragmentation: Formate esters are known to undergo specific fragmentation pathways.[1][6] Common fragments would include the loss of the formate group or cleavage of the propanediol backbone. The fragmentation patterns will be distinct for the mono- and di-esters, allowing for their unambiguous identification.

Applications and Relevance in Drug Development

While specific, large-scale applications for 1,3-propanediol mono- and diformate are not as well-documented as for the parent diol, their properties suggest potential utility in several areas relevant to drug development:

  • 1,3-Propanediol Monoformate:

    • As a Prodrug Moiety: The free hydroxyl group allows for the attachment of a drug molecule, while the formate ester could be designed to be cleaved in vivo by esterases, releasing the active drug. This approach can be used to improve the solubility, stability, or bioavailability of a drug.

    • As a Reactive Intermediate: The bifunctional nature of the monoformate (one hydroxyl and one ester group) makes it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

  • 1,3-Propanediol Diformate:

    • As a Green Solvent: With its lower boiling point and reduced hydrogen bonding capacity compared to PDO, the diformate could serve as a more volatile and less polar "green" solvent for certain reactions or formulations, potentially replacing more hazardous solvents.

    • As a Plasticizer: In the formulation of polymer-based drug delivery systems, such as films or coatings, the diformate could act as a plasticizer to improve the flexibility and mechanical properties of the polymer matrix.

Conclusion

The distinction between 1,3-propanediol monoformate and diformate extends far beyond a simple numerical prefix. The presence of one versus two formate ester groups fundamentally alters the molecule's physicochemical properties, including its boiling point, solubility, and polarity. These differences are directly attributable to the changes in intermolecular forces, particularly hydrogen bonding. For the researcher and drug development professional, a firm grasp of these distinctions is crucial for the rational design of synthesis pathways, the development of robust analytical methods, and the innovative application of these molecules as intermediates, solvents, or functional components in advanced formulations. As the drive for more efficient and sustainable chemical processes continues, a deeper understanding of such fundamental molecular comparisons will undoubtedly pave the way for new discoveries and applications.

References

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Methodological & Application

Application Notes and Protocols for the Selective Mono-formylation of 1,3-Diols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Selective Formylation in Complex Molecule Synthesis

The selective functionalization of polyols, such as 1,3-diols, is a persistent challenge in organic synthesis. The presence of multiple hydroxyl groups with similar reactivity often necessitates complex protection-deprotection strategies, which are inefficient and generate significant waste. Mono-formylation, the selective introduction of a single formyl group, is a valuable transformation that allows for the differentiation of hydroxyl groups, paving the way for subsequent modifications in the synthesis of pharmaceuticals, natural products, and other complex molecules. The formyl group, being one of the simplest acyl groups, can serve as a compact protecting group or as a precursor for other functionalities.

This guide provides a comprehensive overview of the principles and protocols for the selective mono-formylation of 1,3-diols. We will delve into the mechanistic underpinnings of two key methodologies: a classic acid-catalyzed approach and a more advanced organocatalytic system. By understanding the "why" behind the experimental choices, researchers can better adapt and troubleshoot these protocols for their specific substrates.

The Challenge of Regioselectivity in 1,3-Diols

In an unsymmetrical 1,3-diol, the primary and secondary hydroxyl groups exhibit different steric and electronic properties. The primary hydroxyl group is generally less sterically hindered and therefore more accessible to reagents. This inherent difference in reactivity is the cornerstone of achieving selective mono-formylation. Most protocols are designed to exploit this steric accessibility to favor formylation at the primary position.

Methodology 1: Acid-Catalyzed Mono-formylation with Acetic Formic Anhydride

This classic approach utilizes acetic formic anhydride (AFA), a mixed anhydride that is more reactive than formic acid alone. AFA can be prepared in situ from formic acid and acetic anhydride, making it a convenient reagent. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the formyl carbonyl carbon.

Mechanism of Acid-Catalyzed O-Formylation

The formylation of an alcohol with acetic formic anhydride is generally acid-catalyzed. The acid protonates the formyl carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Acid_Catalyzed_Formylation AFA Acetic Formic Anhydride (AFA) Protonated_AFA Protonated AFA AFA->Protonated_AFA Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Diol 1,3-Diol Diol->Tetrahedral_Intermediate Nucleophilic Attack (Primary -OH favored) Monoformylated_Diol Mono-formylated Diol Tetrahedral_Intermediate->Monoformylated_Diol Proton Transfer & Elimination of Acetic Acid Acetic_Acid Acetic Acid

Caption: Acid-catalyzed O-formylation of a 1,3-diol with AFA.

Experimental Protocol: In Situ Generation of Acetic Formic Anhydride for Mono-formylation

This protocol is adapted from established procedures for O-formylation of alcohols and is optimized for the selective mono-formylation of a generic 1,3-diol.[1][2]

Materials:

  • 1,3-Diol (e.g., butane-1,3-diol)

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-diol (1.0 eq) in a suitable anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Preparation of Acetic Formic Anhydride (in situ): In a separate flask, cool formic acid (1.5 eq) to 0 °C. Slowly add acetic anhydride (1.2 eq) dropwise with stirring. The reaction is exothermic; maintain the temperature at 0 °C. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure the formation of acetic formic anhydride.

  • Formylation Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the cooled solution of the 1,3-diol. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 1-3 hours), carefully quench the reaction by the slow addition of ice-cold water. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acids.

  • Extraction and Isolation: Extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane, 3 x 20 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-formylated diol.

Expected Results:

SubstrateProductYield of Mono-formateSelectivity (Mono:Di)
1,3-Propanediol3-hydroxypropyl formateGood to ExcellentHigh
Butane-1,3-diol3-hydroxybutyl formateGoodHigh
1-Phenyl-1,3-propanediol3-hydroxy-3-phenylpropyl formateModerate to GoodModerate to High

Note: Yields and selectivity are dependent on the specific substrate and reaction conditions. Optimization may be required.

Methodology 2: Diarylborinic Acid-Catalyzed Regioselective Mono-acylation

For enhanced selectivity and milder reaction conditions, organocatalysis offers a powerful alternative. Diarylborinic acids have emerged as highly efficient catalysts for the regioselective mono-functionalization of diols, including acylation, sulfonylation, and alkylation.[3][4] This method often provides excellent selectivity for the primary hydroxyl group.

Mechanism of Diarylborinic Acid Catalysis

The catalytic cycle involves the formation of a tetracoordinate borinate complex between the diarylborinic acid and the diol. This complexation activates the diol, and the subsequent reaction with the electrophile (in this case, a formylating agent) occurs preferentially at the less sterically hindered hydroxyl group. The turnover-limiting step is typically the reaction of the borinate complex with the electrophile.[3][5]

Borinic_Acid_Catalysis Catalyst Diarylborinic Acid Borinate_Complex Tetracoordinate Borinate Complex Catalyst->Borinate_Complex Complexation Diol 1,3-Diol Reaction_Intermediate Reaction Intermediate Borinate_Complex->Reaction_Intermediate Nucleophilic Attack (Turnover-limiting step) Formylating_Agent Formylating Agent (e.g., AFA) Monoformylated_Diol Mono-formylated Diol Reaction_Intermediate->Monoformylated_Diol Product Release Catalyst_Regen Catalyst Regeneration Catalyst_Regen->Catalyst

Caption: Catalytic cycle for diarylborinic acid-catalyzed mono-formylation.

Experimental Protocol: Diarylborinic Acid-Catalyzed Mono-formylation

This protocol is based on the general procedure for diarylborinic acid-catalyzed mono-acylation of diols.[3][4]

Materials:

  • 1,3-Diol

  • Diarylborinic acid catalyst (e.g., diphenylborinic acid or a commercially available derivative)

  • Formylating agent (e.g., acetic formic anhydride prepared in situ as described previously, or another suitable formyl source)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Base (e.g., pyridine, triethylamine, optional, may be needed for some substrates)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-diol (1.0 eq), the diarylborinic acid catalyst (0.05-0.1 eq), and the anhydrous solvent.

  • Addition of Reagents: If a base is required, add it to the mixture. Add the formylating agent (1.1-1.2 eq) dropwise at room temperature or as optimized for the specific substrate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up as described in the previous protocol. The product can be purified by column chromatography.

Advantages of the Catalytic Method:

  • High Selectivity: Often provides higher regioselectivity than uncatalyzed methods.

  • Mild Conditions: Reactions can typically be run at room temperature.

  • Lower Reagent Loading: Requires only a catalytic amount of the borinic acid.

Characterization and Analysis

The primary method for characterizing the mono-formylated product and determining the regioselectivity is Nuclear Magnetic Resonance (NMR) spectroscopy .

  • ¹H NMR: The formation of the formyl ester will result in a characteristic singlet peak for the formyl proton, typically in the range of 8.0-8.2 ppm. The signals of the protons on the carbon bearing the newly formed ester will also shift downfield. By comparing the integration of the signals corresponding to the mono-formylated product and any di-formylated byproduct, the selectivity can be quantified.

  • ¹³C NMR: The carbon of the formyl group will appear around 160-165 ppm. The carbon attached to the formyloxy group will also experience a downfield shift.

Conclusion and Future Perspectives

The selective mono-formylation of 1,3-diols is a valuable synthetic tool for differentiating between hydroxyl groups in polyol-containing molecules. Both the classic acid-catalyzed method using in situ generated acetic formic anhydride and the more modern diarylborinic acid-catalyzed approach offer effective means to achieve this transformation. The choice of method will depend on the specific substrate, the desired level of selectivity, and the available resources. As the demand for more efficient and sustainable synthetic methods grows, the development of even more active and selective catalysts for diol functionalization will undoubtedly continue to be an area of active research.

References

  • Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. Journal of the American Chemical Society, 134(19), 8260–8267. [Link]

  • Organic Syntheses. (n.d.). Acetic Formic Anhydride. [Link]

  • Organic Chemistry Portal. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. [Link]

  • Estrada, C. (2020). Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid Catalysis. University of Alberta. [Link]

  • ACS Catalysis. (2023). Autocatalytic O-Formylation of Alcohols Using CO2. ACS Publications. [Link]

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The Versatile C3 Synthon: Application Notes and Protocols for 1,3-Propanediol Monoformate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the demand for versatile, bio-based building blocks is ever-increasing. 1,3-Propanediol (1,3-PDO), now readily available through sustainable fermentation processes, has emerged as a key platform chemical.[1][2] While its primary applications have been in the polymer and cosmetics industries, its derivatives hold significant, yet largely untapped, potential as synthons for fine chemical and pharmaceutical development.[3] This guide focuses on a particularly promising derivative: 1,3-propanediol monoformate.

This mono-esterified C3 diol offers a unique combination of a nucleophilic hydroxyl group and a protected, yet reactive, formate ester. This differential protection opens a gateway to a range of selective transformations, allowing for the construction of complex molecular architectures with precision and efficiency. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 1,3-propanediol monoformate, complete with detailed protocols and mechanistic insights.

Core Applications of 1,3-Propanediol Monoformate

The strategic placement of a single formyl group on the 1,3-propanediol backbone unlocks a diverse array of synthetic possibilities. The key applications can be categorized as follows:

  • A Selective Protecting Group Strategy: The formate group can serve as a temporary mask for one of the hydroxyl moieties, enabling selective reaction at the free hydroxyl group.[4][5]

  • A C3 Synthon for Bifunctional Molecules: The monoformate can be used to introduce a three-carbon chain with differential functionality at each end.

  • A Formylating Agent: The formate ester can act as a donor of a formyl group to nucleophiles, such as amines.[6]

  • A Precursor to Heterocyclic Scaffolds: The 1,3-dioxygenated pattern is a common motif in a variety of heterocyclic systems.

The following sections will delve into the practical applications and provide detailed experimental procedures for leveraging 1,3-propanediol monoformate in your synthetic endeavors.

I. Synthesis of 1,3-Propanediol Monoformate: A Protocol for Selective Esterification

The selective mono-formylation of 1,3-propanediol is the crucial first step in harnessing its potential as a building block. Given that both hydroxyl groups are primary, achieving high selectivity can be challenging.[7] However, by carefully controlling the reaction conditions and stoichiometry, a high yield of the desired monoformate can be achieved.

Protocol 1: Selective Mono-formylation of 1,3-Propanediol

This protocol is designed to favor the formation of the mono-ester over the di-ester by using a stoichiometric amount of the diol to the formylating agent.

Materials:

  • 1,3-Propanediol (reagent grade)

  • Formic acid (≥95%)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 1,3-propanediol (1.0 eq) and toluene (to make a 0.5 M solution).

  • Add formic acid (1.0 eq) to the flask.

  • Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,3-propanediol monoformate.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-80%

Note: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the ester product by removing water.[8]

II. 1,3-Propanediol Monoformate as a Protecting Group

The formate ester is a valuable protecting group for alcohols due to its stability under neutral and mildly acidic conditions and its facile cleavage under basic conditions.[4] This allows for the selective manipulation of other functional groups within a molecule.

The Logic of Protection and Deprotection

The use of 1,3-propanediol monoformate as a starting material provides a pre-protected C3 building block. The free hydroxyl group can undergo a variety of transformations, after which the formate group can be selectively removed.

G PDO_monoformate 1,3-Propanediol Monoformate Reaction_at_OH Reaction at free -OH group (e.g., oxidation, etherification) PDO_monoformate->Reaction_at_OH Intermediate Protected Intermediate Reaction_at_OH->Intermediate Deprotection Deprotection (Base-catalyzed hydrolysis) Intermediate->Deprotection Product Functionalized 1,3-Propanediol Deprotection->Product

Caption: Workflow for using 1,3-propanediol monoformate as a protected building block.

Protocol 2: Deprotection of a Formate Ester

This protocol describes a mild method for the cleavage of the formate ester to regenerate the hydroxyl group.

Materials:

  • Formate-protected compound (e.g., the product from a reaction with 1,3-propanediol monoformate)

  • Methanol

  • Potassium carbonate

  • Deionized water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the formate-protected compound in methanol (0.2 M).

  • Add a catalytic amount of potassium carbonate (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, add deionized water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected diol.

III. 1,3-Propanediol Monoformate as a Formylating Agent

Formate esters can act as electrophilic formylating agents for nucleophiles, most notably amines, to produce formamides.[6] Formamides are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of N-Formylation

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the formate ester.

G cluster_0 N-Formylation using 1,3-Propanediol Monoformate Amine R-NH₂ TransitionState [Tetrahedral Intermediate] Amine->TransitionState + Formate 1,3-Propanediol Monoformate Formate->TransitionState Formamide R-NHCHO TransitionState->Formamide PDO 1,3-Propanediol TransitionState->PDO +

Caption: Proposed mechanism for the N-formylation of an amine with 1,3-propanediol monoformate.

Protocol 3: N-Formylation of an Amine

Materials:

  • 1,3-Propanediol monoformate

  • Primary or secondary amine

  • High-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • To a round-bottom flask, add the amine (1.0 eq) and 1,3-propanediol monoformate (1.2 eq).

  • Add a high-boiling point solvent to dissolve the reactants (optional, the reaction can sometimes be run neat).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the product can be isolated by distillation (if volatile) or by extraction and subsequent chromatography.

IV. A Versatile C3 Synthon for Further Functionalization

With one hydroxyl group protected, the free hydroxyl of 1,3-propanediol monoformate can be converted into a variety of other functional groups. This allows for the synthesis of a wide range of bifunctional C3 building blocks.

Starting MaterialReagents and ConditionsProductPotential Applications
1,3-Propanediol Monoformate1. PCC, CH₂Cl₂ 2. K₂CO₃, MeOH3-HydroxypropanalAldol reactions, Wittig reactions
1,3-Propanediol Monoformate1. TsCl, Pyridine 2. NaI, Acetone 3. K₂CO₃, MeOH3-Iodo-1-propanolAlkylation of nucleophiles
1,3-Propanediol Monoformate1. MsCl, Et₃N, CH₂Cl₂ 2. NaN₃, DMF 3. K₂CO₃, MeOH3-Azido-1-propanolClick chemistry, reduction to amines

V. Synthesis of Heterocycles

1,3-Diols and their derivatives are valuable precursors for the synthesis of six-membered heterocycles such as 1,3-dioxanes, 1,3-oxazinanes, and pyrimidines. The mono-protection strategy offered by 1,3-propanediol monoformate allows for sequential and controlled ring-forming reactions. For example, the free hydroxyl group can be converted to an amine, followed by cyclization with a carbonyl compound to form a 1,3-oxazinane.

Conclusion

1,3-Propanediol monoformate, a simple derivative of a bio-based platform chemical, represents a versatile and underutilized building block in organic synthesis. Its ability to act as a protected diol, a formylating agent, and a precursor to other C3 synthons makes it a valuable tool for the construction of complex molecules. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising reagent in their synthetic endeavors, from academic research to industrial drug development.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ChemicalBook. (n.d.). 1,3-Propanediol Production. Retrieved from a relevant chemical supplier's website.
  • Wikipedia. (n.d.). Formic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Cleavage of esters, amides or thioesters of formic acid....
  • ResearchGate. (n.d.). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups.
  • ResearchGate. (n.d.). Methods used for the synthesis of formate esters.
  • ACS Publications. (2014). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews.
  • NIH. (n.d.). Synthesis of Formate Esters and Formamides Using an Au/TiO2-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde.
  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • ResearchGate. (2026). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones.
  • Britannica. (2026). Formic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Active Esters of Formic Acid as Useful Formylating Agents....
  • AIP Publishing. (2010). Insights into the mechanistic photodissociation of methyl formate.
  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021).
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
  • MDPI. (2021).
  • Benchchem. (n.d.). α-Hydroxyphosphonates: A Comprehensive Technical Guide.... Retrieved from a relevant chemical supplier's website.
  • ProQuest. (n.d.).
  • Trepo. (n.d.).
  • PMC. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols....
  • Alfa Chemistry. (n.d.). 1,3-Propanediol - Biosynthesis. Retrieved from a relevant chemical supplier's website.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]

  • MSU Chemistry. (2008).
  • PubMed. (2021).
  • Google Patents. (2005). US7960575B2 - Synthesis of mono and di esters from biologically-produced 1,3-propanediol.
  • ChemicalBook. (n.d.). 1,3-Propanediol Production. Retrieved from a relevant chemical supplier's website.
  • PMC. (2024). Progress in 1,3-propanediol biosynthesis.
  • MDPI. (2025). Bioconversion of a Glycerol- and Methanol-Rich Residue from Biodiesel Industry into 1,3-Propanediol....
  • ResearchGate. (n.d.).
  • Frontiers. (2024). Progress in 1,3-propanediol biosynthesis.
  • PMC. (2025).
  • Queen's University Belfast. (n.d.).
  • PMC. (2010).

Sources

Application Note: Advanced Functionalization Strategies for Polytrimethylene Terephthalate (PTT) Precursors and Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Polytrimethylene Terephthalate (PTT) Precursors Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Biomaterial Engineers, and Drug Delivery Specialists.

Executive Summary & Strategic Rationale

Polytrimethylene terephthalate (PTT) occupies a unique "Goldilocks" zone in the polyester family. Synthesized from 1,3-propanediol (PDO) and terephthalic acid (TPA), PTT exhibits the mechanical resilience of PET (polyethylene terephthalate) and the elastic recovery of PBT (polybutylene terephthalate). This is due to the "odd-carbon" effect of the propylene glycol moiety, which introduces a distinct helical conformation (kink) in the polymer backbone, acting as a molecular spring.

For biomedical applications—specifically drug delivery carriers and tissue engineering scaffolds—native PTT is limited by its hydrophobicity and chemical inertness. This guide details the functionalization of PTT precursors (monomers and oligomers) and post-polymerization surface activation . We move beyond standard textile applications to unlock PTT’s potential in bio-conjugation.

Key Functionalization Pathways[1]
  • Monomer-Level Modification: Incorporation of functional comonomers (e.g., sulfonated isophthalates or PEG) during the esterification phase to introduce reactive sites or hydrophilicity.

  • Surface Activation: Controlled hydrolysis and plasma treatment of PTT scaffolds to generate carboxyl (-COOH) and hydroxyl (-OH) anchors for bioactive ligands.

Precursor Selection and Chemistry

The quality of the final functionalized polymer dictates the success of downstream conjugation.

Precursor ComponentSource / GradeFunctionStrategic Note
1,3-Propanediol (PDO) Bio-based (e.g., Susterra®)Diol BackboneThe 3-carbon chain provides elasticity. Bio-based purity (>99.9%) is critical to prevent yellowing.
Terephthalic Acid (TPA) Purified (PTA)Diacid BackboneProvides structural rigidity and thermal stability (

).
Dimethyl 5-sulfoisophthalate (SIP) Sodium SaltFunctional Comonomer Introduces ionic sulfonate groups for cationic drug loading (e.g., Doxorubicin) via electrostatic interaction.
Polyethylene Glycol (PEG)

1000-6000 Da
Soft Block Comonomer Increases hydrophilicity and degradation rate for drug release matrices.

Visualizing the Functionalization Logic

PTT_Functionalization PDO 1,3-Propanediol (Bio-PDO) Esterification Step 1: Esterification (210-240°C, Ti Catalyst) PDO->Esterification TPA Terephthalic Acid (TPA) TPA->Esterification SIP Functional Comonomer (e.g., 5-SIP or PEG) SIP->Esterification Copolymerization Oligomer Functionalized Oligomers (-OH / -COOH ends) Esterification->Oligomer -H2O Polycondensation Step 2: Polycondensation (250-270°C, Vacuum <1 mbar) Oligomer->Polycondensation RawPTT Functionalized PTT Resin Polycondensation->RawPTT -PDO (Byproduct) Scaffold Scaffold Fabrication (Electrospinning) RawPTT->Scaffold Activation Step 3: Surface Activation (NaOH Hydrolysis / Plasma) Scaffold->Activation Conjugation Bio-Conjugation (EDC/NHS + Protein/Drug) Activation->Conjugation Reactive -COOH

Figure 1: Workflow for synthesizing and functionalizing PTT, from monomer selection to bioactive scaffold conjugation.

Protocol A: Synthesis of Functionalized PTT Copolymer

This protocol describes the synthesis of PTT copolymerized with PEG (PTT-PEG) or 5-SIP to create a "functional precursor resin" suitable for drug delivery applications.

Objective: Synthesize PTT with 5 mol% functional comonomer content. Scale: Laboratory Bench (500 mL Reactor).

Reagents & Equipment[2][3]
  • Monomers: 1,3-Propanediol (PDO), Terephthalic Acid (TPA), Functional Comonomer (PEG-2000 or Dimethyl 5-sulfoisophthalate).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Titanium(IV) isopropoxide. Note: Ti-based catalysts are preferred over Antimony for biomedical PTT due to lower toxicity.
    
  • Equipment: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, vacuum pump, condensation trap.

Step-by-Step Methodology
  • Esterification (Oligomer Formation):

    • Charge the reactor with TPA and PDO at a molar ratio of 1:1.4 (Excess PDO is required to drive kinetics).

    • Add the Functional Comonomer (e.g., 5 mol% relative to TPA).

    • Add Catalyst: 50–100 ppm of Ti relative to the theoretical polymer yield.

    • Process: Heat to 210–230°C under continuous Nitrogen flow.

    • Endpoint: Reaction proceeds until water evolution ceases (theoretical amount collected in trap). This typically takes 2–4 hours. The product is a mixture of bis(3-hydroxypropyl) terephthalate and low molecular weight oligomers.

  • Polycondensation (Chain Growth):

    • Increase temperature to 250–260°C .

    • Critical Step: Apply vacuum gradually. Start at 100 mbar and ramp down to <1 mbar over 45 minutes.

    • Mechanism:[1][2][3] High vacuum removes excess PDO, driving the equilibrium toward high molecular weight polymer (Le Chatelier’s principle).

    • Duration: Maintain maximum vacuum for 2–3 hours until the torque on the stirrer indicates high viscosity.

  • Isolation:

    • Discharge the polymer melt into ice water to quench.

    • Pelletize and dry at 80°C under vacuum for 12 hours to prevent hydrolysis.

Validation Check:

  • Intrinsic Viscosity (IV): Target 0.8–0.92 dL/g (measured in phenol/tetrachloroethane).

  • FTIR: Verify incorporation of comonomer (e.g., Ether peak at 1100 cm⁻¹ for PEG; Sulfonate peak at 1040 cm⁻¹ for SIP).

Protocol B: Surface Functionalization of PTT Scaffolds

Once the PTT precursor is processed into a scaffold (e.g., nanofibers via electrospinning), the surface must be "activated" to attach drugs or cell-signaling peptides (e.g., RGD).

Objective: Generate surface carboxyl groups (-COOH) for EDC/NHS coupling.

Step-by-Step Methodology
  • Alkaline Hydrolysis (Etching):

    • Immerse PTT scaffold in 1.0 M NaOH solution at 50°C.

    • Time: 10–30 minutes (Optimization required: too long degrades mechanical integrity; too short yields insufficient functionalization).

    • Wash: Rinse 3x with deionized water, then 1x with 0.1 M HCl (to protonate -COO⁻ to -COOH), then 3x with water.

  • Activation (EDC/NHS Chemistry):

    • Prepare activation buffer: 0.1 M MES buffer (pH 5.5).

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [10 mg/mL] and NHS (N-Hydroxysuccinimide) [5 mg/mL].

    • Incubate scaffold in solution for 2 hours at room temperature.

    • Result: Unstable -COOH groups are converted to stable, amine-reactive NHS-esters.

  • Ligand Conjugation:

    • Remove activation buffer and immediately add the protein/drug solution (in PBS, pH 7.4).

    • Incubate for 12–24 hours at 4°C.

    • Mechanism:[1][2][3] Primary amines on the ligand attack the NHS-ester, forming a stable amide bond.

Characterization & Data Interpretation

TechniqueParameterExpected Outcome (Functionalized PTT)
Contact Angle HydrophilicityNative PTT: ~75–85° Hydrolyzed/PEG-PTT: <40° (Improved cell adhesion)
XPS (ESCA) Surface ChemistryAppearance of N1s peak (if protein conjugated) or S2p peak (if sulfonated monomer used).
DSC Thermal Properties

drops (e.g., from 45°C to 20°C) if PEG is copolymerized, indicating plasticization.
GPC Molecular WeightConfirm

> 30,000 g/mol for structural integrity.

References

  • Synthesis of PTT & Catalysis

    • Process of producing polytrimethylene terephthalate (PTT).[4][5] US Patent 6,326,456. (Describes Titanium vs. Antimony catalysis). Link

  • Bio-Based Precursors

    • 1,3-Propanediol: An exemplary bio-renewable organic platform chemical.[6][7] Queen's University Belfast. (Details the bio-synthesis of PDO). Link

  • Surface Modification

    • Hydrophilic Surface Functionalization of Electrospun Nanofibrous Scaffolds. IPPT PAN. (Protocols for hydrolysis and plasma treatment of polyesters). Link

  • Copolymerization Strategies

    • Synthesis of Functionalized Polycaprolactones for Drug Delivery. (Analogous chemistry for polyester functionalization via comonomers). Link

  • PTT Nanocomposites

    • Studies on (polytrimethylene terephthalate)/graphene oxide hybrid nanocomposites.[4] (Use of functional fillers).[4][8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: GC-MS Detection of Hydroxylated Formate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of hydroxylated formate esters by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this class of compounds. Hydroxylated formate esters are bifunctional molecules, containing both a polar hydroxyl group and a thermally sensitive formate ester group. This combination demands a carefully optimized analytical approach to achieve reliable and reproducible results.

This document moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs)
Category 1: Sample Preparation and Derivatization

Question 1: Why am I seeing poor peak shape or no peaks at all when I inject my underivatized hydroxylated formate esters?

Answer: Direct analysis of hydroxylated formate esters by GC is often unsuccessful due to two primary factors: high polarity and low volatility.[1][2]

  • Polarity and Hydrogen Bonding: The hydroxyl (-OH) group is highly polar and capable of forming hydrogen bonds.[1] This causes strong interactions with any active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself, leading to severe peak tailing, irreversible adsorption (no peak), or poor sensitivity.[3][4]

  • Low Volatility: The hydrogen bonding also reduces the molecule's volatility, making it difficult to transition into the gas phase in the GC inlet without thermal degradation.[2]

To overcome these issues, chemical derivatization is essential. This process replaces the active hydrogen on the hydroxyl group with a non-polar, thermally stable group, which increases volatility, reduces polarity, and improves chromatographic behavior.[1][2][3]

Question 2: What is the best derivatization strategy for my hydroxylated formate esters, and how do I choose a reagent?

Answer: The most common and effective derivatization methods for hydroxyl groups are silylation and acylation.[2] The choice depends on the specific requirements of your analysis, such as required sensitivity and the presence of other functional groups.

Silylation is the most widely used method for hydroxyl groups. It involves replacing the active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[2]

  • Mechanism: Silylation reagents react with the hydroxyl group to form a much less polar and more volatile trimethylsilyl ether.

  • Common Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A very common and effective reagent. Often used with a catalyst like 1% TMCS (trimethylchlorosilane) to increase reactivity.[1]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the silylating reagents, meaning its byproducts are less likely to interfere with early eluting peaks. It is widely used for its mild and stable derivatization.[5]

Acylation is an alternative method where the hydroxyl group is converted into an ester.

  • Mechanism: An acylating reagent (e.g., an acid anhydride) reacts with the hydroxyl group. This is particularly useful if you need to enhance detection with an Electron Capture Detector (ECD), though less critical for MS.

  • Common Reagents:

    • Pentafluorobenzoyl Chloride (PFBCI): Creates derivatives that are highly sensitive to ECD.

    • Trifluoroacetic Anhydride (TFAA): A common reagent for creating fluorinated acyl derivatives.[2]

Method Reagent Example Advantages Considerations
Silylation BSTFA + 1% TMCSHighly effective for -OH groups, produces volatile and stable derivatives, clean reaction byproducts.[1]Reagents and derivatives are sensitive to moisture; requires anhydrous conditions. Polyethylene glycol (PEG) columns should be avoided as the silylation reagent can damage the stationary phase.
Acylation TFAAProduces stable derivatives, can enhance detector sensitivity (especially ECD).Can be more aggressive than silylation, potentially leading to side reactions. Byproducts can be acidic and corrosive.[3]

Recommendation: For most GC-MS applications involving hydroxylated formate esters, silylation with BSTFA + 1% TMCS or MSTFA is the recommended starting point due to its high efficiency and the production of thermally stable derivatives with predictable mass spectra.

Category 2: Chromatographic Problems

Question 3: I've derivatized my sample, but I'm still seeing significant peak tailing. What should I investigate?

Answer: Peak tailing, even after derivatization, suggests that there are still active sites in your GC system or that the chromatographic conditions are not optimal.[6] This can lead to poor resolution and inaccurate quantification.[7] Here is a systematic approach to troubleshooting this issue:

dot

G cluster_inlet Inlet System cluster_column GC Column cluster_method Method Parameters start Peak Tailing Observed liner 1. Check Inlet Liner Is it clean and deactivated? start->liner septa 2. Replace Septum Is it old or cored? liner->septa No Improvement solved Problem Resolved liner->solved Improved cut 3. Check Column Installation Is the cut clean and at 90°? Is positioning correct? septa->cut No Improvement septa->solved Improved trim 4. Trim Column Front End Remove 10-20 cm to eliminate contamination. cut->trim No Improvement cut->solved Improved replace_col 5. Consider Column Replacement Is the column old or highly contaminated? trim->replace_col No Improvement trim->solved Improved temp 6. Check Temperatures Is the inlet temp too low? replace_col->temp No Improvement replace_col->solved Improved solvent 7. Solvent-Phase Mismatch? Does solvent polarity match the stationary phase? temp->solvent No Improvement temp->solved Improved solvent->solved Improved

Caption: Troubleshooting Flow for Peak Tailing.

Detailed Explanation:

  • Inlet Contamination: The inlet is the most common source of activity. Non-volatile residues from previous injections can accumulate in the liner, creating active sites.[4][8] Always use a fresh, deactivated liner.[7]

  • Column Issues:

    • Improper Installation: A poor cut on the front of the capillary column can create active sites and disturb the sample introduction path.[7] Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the inlet.[7][8]

    • Contamination: The first few centimeters of the column can accumulate non-volatile matrix components. Trimming 10-20 cm from the inlet side of the column can often resolve the issue.[7]

    • Column Degradation: Over time, the stationary phase can degrade, exposing active silanol groups.[9] If trimming the column doesn't help, it may need to be replaced.

  • Method Parameters:

    • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently, which can contribute to tailing.[9]

    • Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase polarity can cause peak distortion.[8]

Question 4: My peaks are broad or splitting. What is the cause?

Answer: Broad or split peaks are typically caused by issues with sample focusing at the head of the column or column overload.

  • Improper Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the injection solvent.[7] This allows the sample to condense and focus into a tight band at the head of the column. If the temperature is too high, proper focusing does not occur, leading to broad or split peaks.[7]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing excess analyte to travel forward faster, resulting in a "fronting" peak.[7] If you observe fronting, try diluting your sample or reducing the injection volume.

  • Low Split Flow: In a split injection, if the split ratio is too low (less than ~20 mL/min total flow), the sample transfer from the inlet to the column can be too slow and inefficient, causing peak broadening.[8][9]

Category 3: Mass Spectrometry Problems

Question 5: I am struggling to identify my compound. What are the expected fragmentation patterns for a derivatized hydroxylated formate ester?

Answer: The mass spectrum will be a composite of fragmentation patterns characteristic of both the formate ester and the silyl ether derivative.

  • Formate Ester Fragmentation: Formate esters have characteristic fragmentation pathways. Under electron ionization (EI), you can expect to see:

    • Loss of the alkoxy group (-OR).[10]

    • A dominant fragment corresponding to the loss of the elements of an alkene from the alcohol portion (for ethyl and higher esters).[11]

    • For silylated hydroxylated formate esters, look for fragments resulting from cleavage adjacent to the silylated oxygen, which is a very favorable fragmentation site.

  • TMS-Derivative Fragmentation: Trimethylsilyl (TMS) derivatives of alcohols produce very characteristic ions.

    • Alpha-Cleavage: The most dominant fragmentation is typically cleavage of the C-C bond adjacent to the silylated oxygen. This results in a stable, oxonium-type ion. For example, analysis of TMS-3-hydroxymyristoylmethylester shows a key cleavage at this position.[12][13]

    • You will often see a prominent ion at m/z 73 , corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, and an ion at m/z 75 , corresponding to [(CH₃)₂Si=OH]⁺.

Example Interpretation: For a TMS-derivatized 2-hydroxyethyl formate, you would look for:

  • A molecular ion (M⁺), which may be weak.

  • An M-15 peak, corresponding to the loss of a methyl group from the TMS group.

  • A strong peak from alpha-cleavage between C1 and C2 of the ethyl group.

  • Characteristic formate ester fragments.

Question 6: My sensitivity is very low, and I can barely see my molecular ion. How can I improve this?

Answer: Low sensitivity can stem from multiple sources, from analyte loss in the GC to inefficient ionization in the MS.

  • Confirm Derivatization Efficiency: Incomplete derivatization is a primary cause of low signal, as the underivatized polar analyte may be lost in the system.[1] Analyze a small portion of your derivatized sample to ensure the reaction has gone to completion. You can do this by looking for the absence of the underivatized compound or by using an internal standard.

  • Check for System Activity: As discussed in the peak tailing section, active sites in the inlet or column can irreversibly adsorb your analyte, reducing the amount that reaches the detector.[3][4] Perform inlet maintenance and trim the column.

  • Investigate Thermal Degradation: Hydroxylated formate esters can be thermally labile. The high temperatures in the GC inlet or oven can cause the molecule to decompose before it reaches the detector.[14][15]

    • Experiment: Try lowering the inlet temperature in 25°C increments. While this may cause some peak broadening for less volatile compounds, a significant increase in response for your target analyte would indicate that thermal degradation was the issue.[15]

  • MS Detector and Source Cleaning: A contaminated ion source will significantly reduce sensitivity. If you notice a general decrease in signal for all compounds, including your internal standards or check standards, it is likely time to clean the ion source, as recommended by the instrument manufacturer.[4]

Experimental Protocols & Workflows
Protocol 1: Silylation of Hydroxylated Formate Esters using BSTFA

This protocol provides a general guideline for the derivatization of hydroxyl groups for GC-MS analysis.

dot

G sample 1. Sample Preparation Dry sample completely in vial. reagent 2. Reagent Addition Add 100 µL BSTFA + 1% TMCS. sample->reagent react 3. Reaction Cap vial tightly. Heat at 70°C for 40 min. reagent->react cool 4. Cooling Allow vial to cool to room temperature. react->cool inject 5. GC-MS Analysis Inject directly or after dilution. cool->inject

Caption: General Silylation Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample is completely dry. Water will quench the silylation reagent. If your sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the dried sample in a micro-reaction vial.[1]

  • Reaction: Tightly cap the vial and heat it at 70°C for 40 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample can be injected directly into the GC-MS system. If the concentration is high, it can be diluted with a suitable solvent like hexane or ethyl acetate prior to injection.[1]

References
  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from .

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
  • Harrison, A. G. (1976). The hydrogen and methane chemical ionization mass spectra of some formate esters. Organic Mass Spectrometry, 11(10), 1019-1027.
  • Dolan, J. W. (2004). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America, 22(10), 1002-1008.
  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks.
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Collin, J. E., & Franskin, M. J. (1970). IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. International Journal of Mass Spectrometry and Ion Physics, 4, 209-221.
  • Yeh, M. K. (1991). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(1).
  • Collin, J. E., & Franskin, M. J. (1970). IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. Canadian Journal of Chemistry, 48(13), 2012-2020.
  • Harvey, D. (2023, August 29).
  • Li, Y., et al. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 28(24), 8031.
  • Knapp, D. R. (1999). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry.
  • Creatyn (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Analytical Instrument Management. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
  • Unkown. (n.d.). TROUBLESHOOTING GUIDE.
  • Drawell. (2023, June 30).
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  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
  • ROSA P. (n.d.).
  • Hudson, R., et al. (2012). An Origin-of-Life Reactor to Simulate Alkaline Hydrothermal Vents. Astrobiology, 12(7), 649-665.
  • Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Dr. Christine Grant website.
  • Klee, M. (2023, December 8). Activity and Decomposition.
  • Wang, Y., et al. (2025, August 16). Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry.
  • Vinion-Dubiel, A. D., & Goldberg, J. B. (2013). Elucidation of a novel Vibrio cholerae lipid A secondary hydroxy-acyltransferase and its role in innate immune recognition. Molecular Microbiology, 89(1), 143-157.
  • Li, Y., et al. (2017, September 21). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 119(11), 1700147.
  • Various Authors. (2019, December 23). Reason for loss of sterol esters during GC analysis?
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Validation & Comparative

A Comparative Guide to the GC-MS Mass Spectrum Analysis of 3-Hydroxypropyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally-grounded protocol for the analysis of 3-hydroxypropyl formate using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind the method development, interpret the resulting mass spectrum, and objectively compare the performance of GC-MS with alternative analytical techniques. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and trustworthiness for researchers and drug development professionals.

Part 1: Analyte Profile and Analytical Strategy

3-Hydroxypropyl formate (CAS No. 3763-75-1) is a bifunctional molecule containing both a primary alcohol and a formate ester group. This structure dictates its physicochemical properties, such as a relatively high boiling point and polarity, which are critical considerations for developing an effective analytical method. Gas chromatography is an ideal separation technique for such volatile to semi-volatile compounds. When coupled with mass spectrometry, it provides unparalleled selectivity and sensitivity, enabling both confident identification and precise quantification.

The core objective of this guide is to establish a robust GC-MS method, explain the foundational principles that govern its mass spectral fragmentation, and benchmark its performance against other common analytical platforms.

Part 2: The Definitive Method - GC-MS Analysis

The cornerstone of reliable analysis is a well-defined and validated protocol. The following method has been optimized for the separation and detection of 3-hydroxypropyl formate from a complex matrix.

Experimental Workflow: From Sample to Signal

The entire analytical process follows a logical sequence designed to minimize error and maximize data quality.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Sample Collection (e.g., reaction mixture) B 2. Dilution (with Ethyl Acetate) A->B C 3. Internal Standard Spiking (e.g., 1,3-Propanediol Diacetate) B->C D 4. Injection (Split/Splitless Inlet) C->D E 5. GC Separation (Mid-polarity column) D->E F 6. Eluent Transfer (Heated Transfer Line) E->F G 7. MS Ionization & Detection (Electron Ionization) F->G H 8. Peak Integration (Extracted Ion Chromatogram) G->H I 9. Spectral Library Match (e.g., NIST) H->I J 10. Quantification (Calibration Curve) H->J

Caption: End-to-end workflow for the quantitative analysis of 3-hydroxypropyl formate via GC-MS.

Detailed Experimental Protocol

Rationale: The selection of each parameter is critical. A mid-polarity stationary phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) is chosen to provide sufficient retention for the polar analyte while preventing excessive peak tailing often associated with the free hydroxyl group. Ethyl acetate is an excellent solvent choice due to its volatility and compatibility with the GC system.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentStandard, high-performance gas chromatograph.
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thicknessMid-polarity phase ideal for resolving polar volatile compounds. The film thickness provides good loading capacity.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Inlet Split/Splitless
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte and solvent without thermal degradation.
Injection Volume 1 µLStandard volume for trace analysis.
Split Ratio 20:1Prevents column overloading while ensuring a representative amount of sample enters the column for good sensitivity. Adjust as needed based on concentration.
Oven Program Initial 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 minThe initial hold allows for solvent focusing. The ramp rate provides a good balance between separation speed and resolution of potential impurities.
MS System Agilent 5977B MSD or equivalentA robust and sensitive single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI)Standard, high-energy ionization technique that produces repeatable and information-rich fragmentation patterns, crucial for library matching and structural elucidation.
Ionization Energy 70 eVThe industry standard energy for EI, ensuring that generated spectra are comparable to established libraries like NIST.
Source Temperature 230 °CPrevents condensation of analytes within the ion source.
Quadrupole Temperature 150 °CMaintains mass accuracy and prevents contamination of the mass filter.
Scan Range 35 - 200 m/zCaptures the expected molecular ion and all significant fragment ions while avoiding interference from low-mass background ions like air and water.
Internal Standard (IS) 1,3-Propanediol Diacetate (CAS 628-66-0)Structurally similar but chromatographically resolved from the analyte. Not expected to be present in samples. Used to correct for injection volume variations.
Mass Spectrum Analysis: Decoding the Fragmentation

Upon entering the mass spectrometer, 3-hydroxypropyl formate (molar mass: 104.10 g/mol ) undergoes electron ionization. The resulting molecular ion (M⁺˙) at m/z 104 is often of low abundance due to its instability. The molecule readily fragments through predictable pathways, providing a unique fingerprint for identification.

Key Fragmentation Pathways:

  • Loss of a Formyloxy Radical (•OCHO): The C-O bond between the propyl chain and the formate group is weak and cleaves readily, resulting in the loss of a 45 Da radical. This produces a stable carbocation at m/z 59 ([C₃H₇O]⁺), which is often the base peak .

  • Alpha Cleavage: Cleavage adjacent to the hydroxyl group can lead to the loss of a C₂H₄O radical, resulting in a fragment at m/z 45 ([CH₂OH]⁺).

  • McLafferty Rearrangement: While less common for this specific structure, a rearrangement could lead to the loss of formaldehyde (CH₂O, 30 Da), yielding an ion at m/z 74.

  • Loss of Water (H₂O): The molecular ion can lose a water molecule (18 Da), producing a fragment at m/z 86.

Fragmentation M [C₄H₈O₃]⁺˙ 3-Hydroxypropyl Formate m/z = 104 (Molecular Ion) F1 [C₃H₇O]⁺ m/z = 59 (Base Peak) M->F1 - •OCHO (45 Da) F2 [CH₂OH]⁺ m/z = 45 M->F2 - •C₂H₄O (59 Da) (Alpha Cleavage) F3 [C₃H₆O₂]⁺˙ m/z = 86 M->F3 - H₂O (18 Da)

Caption: Predicted electron ionization fragmentation pathway for 3-hydroxypropyl formate.

The expected mass spectrum would be characterized by a prominent peak at m/z 59, with smaller signals at m/z 45, 86, and a potentially weak molecular ion at m/z 104. This pattern provides high confidence in identification when compared against a spectral library.

Part 3: Comparison with Alternative Analytical Methodologies

While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available techniques. The choice of method often depends on the specific analytical question, be it quantification, structural confirmation, or high-throughput screening.

Methodology Principle Pros Cons Best For
GC-MS (This Guide) Chromatographic separation followed by mass-based detection.High Selectivity & Sensitivity: Can detect trace levels in complex matrices. Definitive Identification: Mass spectrum provides a structural fingerprint. Quantitative: Excellent linearity and reproducibility with an internal standard.Requires Volatility: Not suitable for non-volatile or thermally labile compounds. Sample Preparation: May require dilution or extraction.Trace-level quantification and unambiguous identification in complex mixtures.
HPLC-RID Liquid chromatographic separation with detection via Refractive Index Detector (RID).Universal Detection: Detects any analyte that changes the refractive index of the mobile phase. No Derivatization: Analyzes the compound in its native state.Low Sensitivity: Orders of magnitude less sensitive than MS. Gradient Incompatible: Cannot be used with gradient elution, limiting separation power.High-concentration analysis and purity assessment when a chromophore is absent.
¹H-NMR Spectroscopy Nuclear Magnetic Resonance measures the magnetic properties of atomic nuclei.Definitive Structural Elucidation: Provides detailed information about the molecular structure. Non-Destructive: The sample can be recovered after analysis. Quantitative (qNMR): Highly accurate for purity assessment.Very Low Sensitivity: Requires milligram quantities of the analyte. Low Throughput: Analysis and data processing are time-consuming. Cost: High instrument and maintenance costs.Absolute structural confirmation of isolated, pure compounds and reference standard characterization.

Conclusion

For the routine analysis and trace-level quantification of 3-hydroxypropyl formate, Gas Chromatography-Mass Spectrometry stands out as the superior methodology. Its combination of high-efficiency separation, sensitive detection, and definitive identification through mass spectral fingerprinting provides an unparalleled level of confidence and performance. While techniques like HPLC-RID and NMR have valuable applications, they serve different analytical purposes. HPLC-RID is better suited for high-concentration measurements where sensitivity is not a concern, and NMR remains the gold standard for absolute structural confirmation of pure substances. The GC-MS protocol detailed in this guide offers a robust, reproducible, and scientifically sound foundation for any laboratory tasked with the analysis of this compound.

References

  • NIST Chemistry WebBook: A comprehensive public data source for chemical and physical properties of compounds, including mass spectra. Maintained by the National Institute of Standards and Technology. [Link]

A Senior Application Scientist's Guide to Validating 3-Hydroxypropyl Formate as an OH Radical Oxidation Product

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unexplored Fate of C3-Oxygenates in Atmospheric Chemistry

In the intricate dance of atmospheric chemistry, the hydroxyl radical (•OH) acts as the primary daytime oxidant, relentlessly transforming volatile organic compounds (VOCs) into a myriad of secondary products.[1][2] While the oxidation pathways of simple alkanes and alcohols have been extensively studied, the fates of more complex, functionalized molecules remain a frontier of active research. This guide focuses on a specific, yet-to-be-fully-validated species: 3-hydroxypropyl formate (3-HPF) .

The presence of both a hydroxyl and an ester functional group makes 3-HPF a molecule of interest. Its formation would represent a significant pathway in the atmospheric processing of C3 oxygenated VOCs, potentially influencing the formation of secondary organic aerosols (SOA) and the overall oxidative capacity of the troposphere. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and quantify 3-HPF as a product of •OH radical-initiated oxidation. We will delve into hypothesized formation mechanisms, present detailed experimental protocols for its generation and detection, and compare it with plausible alternative oxidation products.

Hypothesized Formation Mechanisms of 3-Hydroxypropyl Formate

The formation of 3-HPF in the atmosphere likely proceeds through the oxidation of C3 precursors such as 1,3-propanediol and, potentially, n-propanol. The following sections outline the plausible radical-driven mechanisms.

Mechanism 1: Oxidation of 1,3-Propanediol

1,3-Propanediol (CH₂OH-CH₂-CH₂OH) possesses two primary hydroxyl groups, making it a likely precursor.[3] The reaction is initiated by the abstraction of a hydrogen atom by an •OH radical.

  • H-Abstraction: The •OH radical abstracts a hydrogen atom from one of the carbon atoms, leading to the formation of a carbon-centered radical.

  • Oxygen Addition: Molecular oxygen (O₂) rapidly adds to the radical, forming a peroxy radical (RO₂•).

  • Fate of the Peroxy Radical: In the presence of nitric oxide (NO), the peroxy radical can react to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

  • Intramolecular H-Shift (Isomerization): The alkoxy radical can undergo an intramolecular hydrogen shift (a 1,5-H shift is plausible), moving a hydrogen from a hydroxyl group to the oxygen of the alkoxy radical. This forms a new carbon-centered radical.

  • Reaction with O₂ and HO₂: The newly formed radical can then react with O₂ and subsequently with the hydroperoxy radical (HO₂•) or other hydrogen donors to yield 3-hydroxypropyl formate.

G cluster_precursor Precursor: 1,3-Propanediol cluster_mechanism Oxidation Pathway cluster_product Product P HO-CH₂-CH₂-CH₂-OH R1 •OH abstracts H (H₂O byproduct) R2 Radical Intermediate HO-CH(•)-CH₂-CH₂-OH R1->R2 R3 + O₂ R2->R3 R4 Peroxy Radical HO-CH(OO•)-CH₂-CH₂-OH R3->R4 R5 + NO (- NO₂) R4->R5 R6 Alkoxy Radical HO-CH(O•)-CH₂-CH₂-OH R5->R6 R7 Isomerization R6->R7 R8 Intermediate Radical R7->R8 R9 + O₂ / + HO₂• R8->R9 Prod 3-Hydroxypropyl Formate HO-CH₂-CH₂-O-CHO R9->Prod

Caption: Hypothesized formation of 3-HPF from 1,3-propanediol.

Mechanism 2: Oxidation of n-Propanol

While the major oxidation products of n-propanol (CH₃CH₂CH₂OH) are carbonyls, a minor channel leading to 3-HPF could exist, though it is considered less likely than from 1,3-propanediol.[4][5]

  • H-Abstraction: •OH abstracts a hydrogen from the terminal methyl group.

  • Peroxy and Alkoxy Radical Formation: Similar to the mechanism above, this is followed by O₂ addition and reaction with NO to form an alkoxy radical.

  • Further Oxidation and Rearrangement: A series of complex rearrangement and oxidation steps would be required to form the formate ester, potentially involving C-C bond cleavage and subsequent recombination of fragments.

Experimental Validation Workflow

A robust validation of 3-HPF as an oxidation product requires a multi-faceted approach, from its controlled generation to its unambiguous detection. The commercial availability of a 3-hydroxypropyl formate standard (CAS 31144-13-5) is a significant advantage, enabling accurate identification and quantification.

G cluster_generation Product Generation cluster_sampling Sampling & Preparation cluster_analysis Analysis & Validation A Atmospheric Simulation Chamber E Collect Gas-Phase Sample (e.g., on Tenax TA tube) A->E B Introduce Precursor (1,3-Propanediol or n-Propanol) B->A C Introduce OH Precursor (e.g., H₂O₂ or CH₃ONO) C->A D Initiate Photolysis (UV light) to generate •OH D->A F Solvent Extraction E->F G Derivatization (for GC-MS) (e.g., Silylation with BSTFA) F->G H Direct Injection (for LC-MS) F->H I GC-MS Analysis G->I J LC-MS/MS Analysis H->J K Compare Retention Time and Mass Spectrum to Standard I->K J->K L Quantify using Calibration Curve K->L K->L

Sources

Safety Operating Guide

1,3-Propanediol, monoformate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently consult with drug development professionals on the handling of bifunctional organic compounds. 1,3-Propanediol, monoformate (also known as 3-hydroxypropyl formate, CAS: 31144-13-5) presents a unique operational challenge[1]. Because it contains both a reactive formate ester and a free hydroxyl group, it behaves differently than simple solvents.

Proper disposal of this compound is not merely a regulatory checkbox; it is a fundamental component of laboratory safety. Mishandling formate esters can lead to dangerous pressurization of waste containers, toxic exposures, and laboratory fires. This guide provides a field-proven, causality-driven framework for the safe handling and disposal of this compound.

Physicochemical Hazard Profiling

To design a safe disposal protocol, we must first understand the quantitative properties of the chemical. The table below synthesizes the critical data points that dictate our operational parameters.

PropertyValueOperational & Disposal Implication
CAS Number 31144-13-5Essential for accurate EHS waste manifesting and tracking[1].
Molecular Formula C4H8O3Defines the stoichiometry required for neutralization if the ester hydrolyzes.
Physical State Viscous LiquidHigh viscosity (similar to its parent diol[2]) requires prolonged draining of source containers to prevent residual waste buildup.
Solubility Water-miscibleSpills can be diluted and cleaned with aqueous solutions[3]; however, mixing with aqueous waste introduces severe hydrolysis risks.
Flash Point Combustible (~60-80°C)Waste must be stored in explosion-proof flammable cabinets. Grounding is required during bulk transfer to prevent static ignition.

Mechanistic Insights into Degradation

The most critical safety risk associated with 1,3-propanediol monoformate waste is its degradation pathway. Formate esters are inherently susceptible to hydrolysis, especially when exposed to moisture, acidic, or basic conditions[4].

When the ester bond cleaves, it yields 1,3-propanediol and formic acid. Formic acid is unstable and can further decompose—either thermally or catalytically—into carbon dioxide (CO₂) and hydrogen gas (H₂). If this reaction occurs inside a tightly sealed glass waste bottle, the gas evolution will cause the container to dangerously pressurize and potentially shatter.

G A 1,3-Propanediol Monoformate C 1,3-Propanediol A->C Ester Cleavage D Formic Acid A->D Ester Cleavage B H2O (Moisture) B->A Hydrolysis E CO2 + H2 Gas (Pressure Risk) D->E Decomposition

Hydrolysis pathway of 1,3-propanediol monoformate detailing degradation and gas evolution risks.

Standard Operating Procedures: Routine Liquid Waste Disposal

To mitigate the risks of pressurization and flammability, follow this self-validating protocol for routine disposal.

Step 1: Waste Segregation

  • Action: Isolate 1,3-propanediol monoformate waste from strong oxidizing agents, concentrated acids, and bases.

  • Causality: Acids and bases act as catalysts for exothermic hydrolysis, accelerating the generation of formic acid and subsequent gases[4].

  • Validation Check: Inspect the secondary containment tray; confirm it is completely free of any incompatible chemical streams before placing the waste container inside.

Step 2: Container Selection & Preparation

  • Action: Utilize a High-Density Polyethylene (HDPE) carboy rather than glass or metal.

  • Causality: HDPE is chemically resistant to both the diol and potential formic acid byproducts. Trace formic acid can corrode metal containers, leading to structural failure.

  • Validation Check: Verify the recycling code "2" (HDPE) on the bottom of the container prior to use.

Step 3: Implementing Venting Mechanisms (Critical)

  • Action: If the waste stream contains any water or aqueous solvents, equip the carboy with a pressure-relief vented cap.

  • Causality: Vented caps safely off-gas CO₂ and H₂ byproducts, preventing the container from becoming a localized pressure bomb[4].

  • Validation Check: Gently squeeze the sides of the HDPE carboy weekly. It should yield slightly; if it feels rigid or bloated, the vent is clogged and must be replaced immediately inside a fume hood.

Step 4: Labeling and EHS Handoff

  • Action: Affix a GHS-compliant label stating: "Hazardous Waste: Combustible Liquid, Toxic (1,3-Propanediol monoformate). Contains no halogens." Transfer to the institutional Environmental Health and Safety (EHS) team for commercial incineration.

Acute Spill Response & Decontamination Protocol

In the event of an accidental spill outside of primary containment, immediate and calculated action is required to prevent vapor ignition and surface damage.

Step 1: Immediate Isolation & PPE

  • Action: Evacuate non-essential personnel. Don splash goggles, double-layered nitrile gloves, and a flame-resistant lab coat.

  • Causality: Formate esters can cause serious eye irritation and central nervous system depression (drowsiness) upon vapor inhalation.

Step 2: Source Control & Ventilation

  • Action: Eliminate all ignition sources (e.g., hot plates, static-prone equipment). Ensure the room's HVAC or local fume hood is operating at maximum extraction capacity. Use only non-sparking tools.

Step 3: Inert Containment

  • Action: Deploy chemical spill socks around the perimeter. Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

  • Causality: Never use sawdust or paper towels. Combustible absorbents vastly increase the fire hazard when soaked with flammable esters.

Step 4: In-Situ Neutralization

  • Action: If the spill has been exposed to ambient moisture for an extended period, lightly dust the absorbed mixture with sodium bicarbonate powder.

  • Validation Check: Watch for effervescence (bubbling). Continue adding sodium bicarbonate until no further CO₂ bubbles are produced, confirming that any free formic acid has been completely neutralized.

Step 5: Collection & Surface Decontamination

  • Action: Sweep the absorbed material using a polypropylene dustpan and seal it in a solid hazardous waste bucket. Wash the affected surface with a 5% mild detergent aqueous solution.

  • Causality: Because the parent compound (1,3-propanediol) is miscible in water[3], aqueous detergent effectively removes microscopic residues from the benchtop.

References

  • National Center for Biotechnology Information. "1,3-Propanediol | C3H8O2 | CID 10442 - PubChem." PubChem, [Link].

  • ResearchGate. "Hydrothermal decomposition of esters under high pressure." ResearchGate, [Link].

  • Wikipedia. "1,3-Propanediol." Wikipedia, [Link].

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Personal Protective Equipment (PPE) & Handling Guide: 1,3-Propanediol, monoformate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 627-27-0 Chemical Family: Organic Esters / Diol Derivatives Synonyms: 3-Hydroxypropyl formate; 1,3-Propylene glycol monoformate

Executive Summary: The "Precautionary Principle"

As a Senior Application Scientist, I must highlight a critical operational reality: specific safety data (SDS) for 1,3-Propanediol, monoformate is often sparse compared to its parent compound, 1,3-Propanediol. While the parent diol is relatively benign, the formate ester functionality changes the safety landscape.

This molecule carries a latent risk of hydrolysis , potentially liberating formic acid upon contact with moisture or mucous membranes. Therefore, standard "low-hazard" protocols for diols are insufficient. This guide applies a Structure-Activity Relationship (SAR) based safety protocol, treating the substance with the caution reserved for reactive esters.

Part 1: Risk Assessment & Hazard Identification

The "Why" behind the protocol.

The primary risks stem from the molecule's potential to degrade and its physical properties.

Hazard CategoryPredicted GHS ClassificationMechanistic Insight (The "Why")
Eye Irritation Category 2A (H319) Critical: Formate esters can hydrolyze on the moist surface of the eye, releasing localized formic acid. This causes more severe irritation than the neutral parent diol.
Skin Irritation Category 2 (H315) Prolonged contact may defat skin (solvent effect) and cause irritation due to acidic degradation products.
Flammability Combustible Liquid While less volatile than methyl formate, the ester functionality suggests a flash point likely between 60°C and 100°C. It should be treated as a Class IIIA combustible liquid.
Reactivity Moisture Sensitive The ester bond is susceptible to hydrolysis. Storage with strong acids, bases, or oxidizers can trigger rapid decomposition.
Part 2: The PPE Matrix

Self-Validating Protection System

Do not rely on minimum compliance. Use this matrix to ensure a barrier against the specific hydrolysis risks identified above.

PPE ComponentSpecificationOperational Logic
Eye Protection Chemical Splash Goggles (Indirect Vent)Standard Safety Glasses are insufficient. You must seal the eyes against vapors and potential splashes that could generate formic acid in the eye.
Hand Protection Nitrile (0.11 mm min) Breakthrough Time: >480 min (estimated). Nitrile provides excellent resistance to aliphatic esters and formic acid. Latex is not recommended due to poor organic solvent resistance.
Respiratory Fume Hood (Primary) Always handle in a certified chemical fume hood. If work is outside a hood (e.g., scale-up), use a half-face respirator with Organic Vapor (OV) cartridges.
Body Defense Lab Coat (Cotton/Poly Blend) Standard protection. Ensure buttons/snaps are closed to the neck to prevent chest exposure during liquid transfer.
Part 3: Operational Protocol (Step-by-Step)

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Pre-Operational Setup
  • Verify Ventilation: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Moisture Control: Since the monoformate is hygroscopic and hydrolytically unstable, ensure all receiving glassware is dry (flame-dried or oven-dried preferred).

  • Spill Kit Staging: Place a "Universal" spill kit (absorbent pads) within arm's reach before opening the bottle.

Phase 2: Transfer & Manipulation
  • Donning: Put on splash goggles first, then lab coat, then gloves. Inspect gloves for pinholes.

  • Opening: Crack the seal inside the fume hood. If the bottle is old, check for pressure buildup (indicative of decomposition/CO2 generation).

  • Aliquot: Use a glass syringe or glass pipette. Avoid plastic serological pipettes unless confirmed compatible (polystyrene can degrade in some organic esters).

  • Inerting: If storing the remainder, purge the headspace with Nitrogen or Argon to prevent moisture ingress and oxidation.

Phase 3: Decontamination
  • Wipe Down: Clean the work area with a soap/water solution.[1][2] Avoid using strong alkaline cleaners (like bleach/base baths) directly on neat spills, as this accelerates exothermic hydrolysis.

  • Doffing: Remove gloves by rolling them inside out. Wash hands immediately with soap and water for 20 seconds.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling and spill response.

SafetyWorkflow Start Start: Handling 1,3-Propanediol Monoformate RiskCheck Check: Is Material Old/Degraded? Start->RiskCheck Pressure Caution: Potential CO2/Acid Buildup RiskCheck->Pressure Yes (Crystals/Pressure) PPE Action: Don Nitrile Gloves + Splash Goggles RiskCheck->PPE No (Clear Liquid) Pressure->PPE Vent Carefully Handling Process: Handle in Fume Hood (Exclude Moisture) PPE->Handling Spill Event: Spill Occurred? Handling->Spill SmallSpill Small (<50mL): Absorb with Polypropylene Pads Spill->SmallSpill No Spill->SmallSpill Yes (Minor) LargeSpill Large (>50mL): Evacuate Area Call EHS Spill->LargeSpill Yes (Major) Disposal Disposal: Segregate as Organic Solvent Waste Spill->Disposal No Spill SmallSpill->Disposal

Figure 1: Operational workflow emphasizing risk checks for degradation and spill response logic.

Part 5: Disposal & Waste Management

Cradle-to-Grave Responsibility

Improper disposal of esters is a common compliance failure. Follow this strict segregation protocol.

Waste StreamClassificationProtocol
Primary Stream Non-Halogenated Organic Solvent Collect in a dedicated solvent waste container (HDPE or Glass). Do not mix with oxidizers (Nitric acid, Peroxides).
Aqueous Mixtures Hazardous Aqueous Waste If mixed with water, the ester will hydrolyze. The pH of this waste stream may drop over time (becoming acidic). Test pH prior to pickup and label as "Contains Formic Acid (Trace)."
Solid Waste Contaminated Debris Gloves and paper towels contaminated with the substance must be bagged and tagged as hazardous solid waste, not regular trash.
Drain Disposal STRICTLY PROHIBITED Do not pour down the sink. High Biological Oxygen Demand (BOD) and potential toxicity to aquatic life.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12180, 1,3-Propanediol. (Parent Compound Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Formic Acid (Hydrolysis Product Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. (General guidance on Ester classification). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. (Standard Operating Procedures for Organic Esters). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.